Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane
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Overview
Description
Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane is an organosilicon compound that features a trimethylsilyl group attached to a propynyl chain, which is further substituted with a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the acetylene carbon attacks the selenium atom, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding alkyne.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding alkyne.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used to study the biological activity of organoselenium compounds, which are known for their antioxidant properties.
Medicine: Organoselenium compounds have potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of the reactive phenylselanyl and trimethylsilyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Trimethyl[3-(phenylprop-1-yn-1-yl)]silane: Similar structure but lacks the selenium atom.
Trimethyl[3-(phenylthio)prop-1-yn-1-yl]silane: Contains a sulfur atom instead of selenium.
Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]germane: Contains a germanium atom instead of silicon.
Uniqueness
Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity compared to its sulfur and germanium analogs. The selenium atom can participate in redox reactions, making the compound valuable in studies related to oxidative stress and antioxidant mechanisms.
Properties
CAS No. |
61713-53-9 |
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Molecular Formula |
C12H16SeSi |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
trimethyl(3-phenylselanylprop-1-ynyl)silane |
InChI |
InChI=1S/C12H16SeSi/c1-14(2,3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,10H2,1-3H3 |
InChI Key |
WLJWQGVDAUIFND-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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